molecular formula C10H6ClNOS B039895 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride CAS No. 119082-98-3

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

Cat. No.: B039895
CAS No.: 119082-98-3
M. Wt: 223.68 g/mol
InChI Key: NAWHORNTKSFUCQ-UHFFFAOYSA-N
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Description

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization of Conjugated Ionic Polymers

The compound 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride has been utilized in the synthesis of conjugated ionic polymers. Specifically, it was involved in the activated polymerization of 2-ethynylpyridine, yielding poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride] (PETCPC). This polymerization did not require additional initiators or catalysts and resulted in a high yield. PETCPC is characterized by a conjugated polymer backbone system with N-(2-thiophenecarbonyl)pyridinium chloride substituents. This polymer has shown photoluminescence with a maximum peak at 573 nm and exhibits stable electrochemical windows, indicating potential applications in optoelectronic devices (Gal et al., 2009).

Poly(ester-imide)s Synthesis from this compound Derivatives

The compound has also been used in the synthesis of organosoluble optically active poly(ester-imide)s. These polymers were synthesized through the direct polycondensation of N-trimellitylimido-L-methionine with various aromatic diols, a process involving the reaction of thionyl chloride in pyridine. The resulting poly(ester-imide)s showed good solubility in several organic solvents and demonstrated stability with 10% weight loss recorded above 370°C in nitrogen. This indicates potential applications in high-performance and optically active polymer materials (Mallakpour & Meratian, 2008).

Application in Catalysis

Furthermore, this compound-related compounds have been used in catalysis. Chromium(III) amino-bis(phenolato) complexes incorporating 2-pyridyl-N,N-bis(phenolato) derivatives were utilized to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts, in combination with specific co-catalysts, yielded low molecular weight polycarbonate with narrow dispersities. The findings from this research highlight the potential application of these compounds in the environmentally beneficial conversion of carbon dioxide into valuable polycarbonate products (Devaine-Pressing et al., 2015).

Electrochemical Studies

Electrochemical studies have also been conducted on related compounds, demonstrating that 2-thiophenecarbonyl chloride undergoes a two-electron reduction process. This research provides insights into the electrochemical behavior of these compounds, which can be valuable in designing and understanding new electrochemical systems or materials (Mubarak, 1995).

Liquid Crystal Synthesis

Additionally, the compound has contributed to the field of liquid crystal synthesis. Pyridinylstannanes, suitable for further functionalization by Stille coupling, were produced using Negishi coupling involving alkyl or arylzinc chlorides. These pyridinylstannanes were key intermediates in the preparation of new liquid crystalline materials, highlighting the compound's role in the synthesis of advanced materials with specific properties (Getmanenko & Twieg, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “5-(2-Pyridyl)thiophene-2-sulfonyl chloride”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWHORNTKSFUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379883
Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119082-98-3
Record name 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119082-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 5-(pyrid-2-yl)thiophene-2-carboxylic acid (48 mg) in dry toluene (10 mL) was treated with thionyl chloride (269 μL). After stirring at 100° C. for 2.5 hours the reaction mixture was allowed to cool to room temperature and then evaporated. The residue was azeotroped with toluene to give the title compound (61 mg), which was used without further purification.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
269 μL
Type
reactant
Reaction Step Two

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